2-(Benzylthio)-5-nitrobenzaldehyde

Description

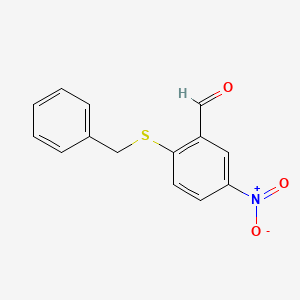

2-(Benzylthio)-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a benzylthio (-S-CH₂C₆H₅) group at the 2-position and a nitro (-NO₂) group at the 5-position of the aromatic ring. This article compares these analogs to infer trends in physicochemical behavior, synthetic challenges, and functional group interactions.

Properties

IUPAC Name |

2-benzylsulfanyl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWMUQNZNYZPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627986 | |

| Record name | 2-(Benzylsulfanyl)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-43-0 | |

| Record name | 5-Nitro-2-[(phenylmethyl)thio]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzylsulfanyl)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-5-nitrobenzaldehyde typically involves the reaction of 5-nitro-2-chlorobenzaldehyde with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

5-nitro-2-chlorobenzaldehyde+benzyl mercaptanK2CO3,DMFthis compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder in acetic acid, catalytic hydrogenation.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: 2-(Benzylthio)-5-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

2-(Benzylthio)-5-nitrobenzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential biological activities, including antifungal and anticancer properties.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-nitrobenzaldehyde in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The benzylthio group may also contribute to the compound’s overall reactivity and interaction with biological targets.

Comparison with Similar Compounds

Structural Differences :

Reactivity :

- The electron-donating methyl group in 2-methyl-5-nitrobenzaldehyde slightly deactivates the aromatic ring compared to the electron-withdrawing benzylthio group, which may enhance electrophilic substitution at the para position relative to the nitro group.

Comparison with Benzimidazole Derivatives

Functional Group Impact :

- describes benzimidazole derivatives (e.g., 5b–5f) with nitro and thioether substituents. While these are heterocyclic systems, their nitro-thioether motifs provide insights: Melting Points: Nitro-containing derivatives (e.g., 5d: 247–248°C, 5e: 180–181°C) exhibit higher melting points than non-nitro analogs, suggesting stronger intermolecular interactions (e.g., dipole-dipole) . Synthetic Yields: The presence of nitro groups may reduce reaction yields (e.g., 5e: 53% vs. 5c: 78%) due to steric and electronic effects during nucleophilic substitution .

Table 1: Key Properties of Benzimidazole Derivatives ()

| Compound | Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5b | -H, -H | 61 | 265–266 |

| 5d | 5-NO₂, -H | 71 | 247–248 |

| 5e | 5-NO₂, 5-NO₂ | 53 | 180–181 |

Relevance to Target Compound :

- The nitro group’s meta-directing nature in this compound may similarly influence regioselectivity in further functionalization.

Comparison with 2-Nitro-5-mercaptobenzoic Acid

Functional Group Differences :

Acidity and Solubility :

- The carboxylic acid group in 2-nitro-5-mercaptobenzoic acid increases water solubility (via ionization) compared to the aldehyde group in the target compound, which is less polar.

Biological Activity

2-(Benzylthio)-5-nitrobenzaldehyde (CAS No. 175278-43-0) is an organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer and antibacterial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N1O3S1, with a molecular weight of approximately 273.30 g/mol. The compound features a benzylthio group and a nitro group, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. The mechanism of action is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell proliferation.

- Receptor Modulation : It could bind to receptors involved in cell signaling pathways, altering cellular responses that promote tumor growth.

Case Study: Anticancer Efficacy

A study evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of angiogenesis |

The results indicate that this compound can effectively inhibit cancer cell growth through multiple mechanisms.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown significant antibacterial activity against various pathogens, including multidrug-resistant strains.

Case Study: Antibacterial Efficacy

A recent study assessed the antibacterial activity against Salmonella typhi and other bacterial strains:

| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Salmonella typhi | 6.25 | 17 |

| Escherichia coli | 12.5 | 15 |

| Staphylococcus aureus | 25 | 10 |

The minimum inhibitory concentration (MIC) values demonstrate that the compound is effective against these bacterial strains, comparable to standard antibiotics.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been evaluated using in silico methods. The findings suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : High oral bioavailability predicted by Lipinski's Rule of Five.

- Distribution : Good tissue permeability.

- Metabolism : Likely metabolized by liver enzymes.

- Excretion : Predominantly renal elimination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.